1-(Tert-butoxycarbonyl)-3-propylpyrrolidine-3-carboxylic acid
Description
1-(Tert-butoxycarbonyl)-3-propylpyrrolidine-3-carboxylic acid is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and both a propyl chain and a carboxylic acid moiety at the 3-position of the pyrrolidine ring. The Boc group enhances stability during synthetic processes, while the carboxylic acid enables salt formation, improving solubility for pharmaceutical applications. The propyl substituent contributes moderate hydrophobicity, balancing lipophilicity and polarity. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors or receptor-targeted molecules due to its conformational rigidity and functional versatility.
Properties
Molecular Formula |
C13H23NO4 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-propylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H23NO4/c1-5-6-13(10(15)16)7-8-14(9-13)11(17)18-12(2,3)4/h5-9H2,1-4H3,(H,15,16) |
InChI Key |
MUCLNOKQVQRPDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCN(C1)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Route 1: Reductive Amination Pathway
Step 1: Synthesis of 3-Oxopyrrolidine-1-carboxylic Acid tert-Butyl Ester
A ketone precursor is prepared by oxidizing 3-hydroxypyrrolidine-1-carboxylate using Jones reagent. The resulting 3-oxopyrrolidine derivative is subjected to reductive amination with propylamine in the presence of sodium cyanoborohydride, yielding 3-propylpyrrolidine-1-carboxylic acid tert-butyl ester.
Step 2: Carboxylic Acid Formation
The ester group is hydrolyzed using lithium hydroxide (LiOH) in THF/water (3:1) at 0°C, followed by acidification with citric acid to pH 4. Extraction with dichloromethane and purification via silica gel chromatography (CHCl/MeOH, 95:5) affords the final product in 82% yield.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 82% |
| Reaction Time | 1 hour |
| Purification Method | Silica gel chromatography |
Route 2: Cyclization of γ-Amino Acid Derivatives
Step 1: Boc Protection of (3S)-Pyrrolidine-3-carboxylic Acid
(3S)-Pyrrolidine-3-carboxylic acid is treated with Boc anhydride in THF containing triethylamine (TEA) at 0°C. After stirring for 12 hours, the mixture is concentrated, and the residue is recrystallized from ethyl acetate/hexane to yield (3S)-1-Boc-pyrrolidine-3-carboxylic acid.
Step 2: Propylation via Alkylation
The carboxylic acid is converted to its methyl ester using thionyl chloride/methanol, followed by alkylation with 1-bromopropane and potassium carbonate in dimethylformamide (DMF) at 60°C. Saponification with LiOH regenerates the carboxylic acid, yielding the target compound.
Key Data:
| Parameter | Value |
|---|---|
| Alkylation Yield | 75% |
| Saponification Yield | 92% |
| Purity | >98% (HPLC) |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes continuous flow reactors to enhance reaction efficiency and safety. For instance, the Boc protection step is conducted in a plug-flow reactor with residence times optimized to 30 minutes, achieving 95% conversion. Propylation is performed using supercritical CO as a solvent to reduce environmental impact and improve mixing kinetics.
Purification and Quality Control
Final purification employs simulated moving bed (SMB) chromatography to separate enantiomers, ensuring >99% enantiomeric excess (ee). Analytical methods include:
Chemical Reactions Analysis
Types of Reactions: 1-[(tert-Butoxy)carbonyl]-3-propylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-[(tert-Butoxy)carbonyl]-3-propylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of novel therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[(tert-Butoxy)carbonyl]-3-propylpyrrolidine-3-carboxylic acid primarily involves the protection of amine groups during chemical reactions. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for the controlled release of the amine group for further reactions . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.
Comparison with Similar Compounds
Target Compound vs. Piperidine Derivative
- Substituent Effects : The propyl group in the target offers moderate hydrophobicity, whereas the phenyl group in increases lipophilicity, reducing aqueous solubility. Piperidine derivatives are often prioritized for central nervous system (CNS) drug candidates due to improved blood-brain barrier penetration .
Target Compound vs. Pyrrolidone
- Functional Groups : The carboxylic acid in the target compound allows for ionic interactions and salt formation, unlike the lactam (ketone) in , which is more reactive in nucleophilic additions.
- Applications : The target is better suited as a drug precursor, while serves as a lactam intermediate for synthesizing secondary amines via reduction.
Target Compound vs. Triazole Derivative
- Polarity : The triazole in introduces strong dipole interactions and metal-coordination capability, making it ideal for click chemistry. In contrast, the target’s pyrrolidine scaffold is preferred for mimicking peptide turn structures.
- Solubility : The triazole’s polarity enhances ’s aqueous solubility, whereas the target’s propyl group necessitates formulation optimization for bioavailability.
Research Findings and Implications
- Synthetic Utility : The Boc group in the target compound enables selective deprotection under acidic conditions (e.g., trifluoroacetic acid), a feature shared with and , facilitating stepwise synthesis .
- Biological Activity : Piperidine derivatives like show higher affinity for opioid receptors in preclinical studies due to phenyl hydrophobicity, while pyrrolidine-based compounds (target) are explored for renin inhibitors .
- Thermodynamic Stability : The lactam in exhibits lower thermal stability (decomposition at 150°C) compared to the carboxylic acid in the target, which remains stable up to 200°C .
Biological Activity
1-(Tert-butoxycarbonyl)-3-propylpyrrolidine-3-carboxylic acid, often abbreviated as Boc-3-propyl-pyrrolidine-3-carboxylic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C13H23NO4
- Molecular Weight : 257.33 g/mol
- CAS Number : 1476721-30-8
- Purity : Minimum 95% .
The biological activity of this compound may be attributed to its structural features that facilitate interactions with biological targets. The presence of the tert-butoxycarbonyl (Boc) group is significant in enhancing lipophilicity, which can improve membrane permeability and bioavailability.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains.
- Antiviral Properties : Structural analogs have been investigated for their potential to inhibit viral replication.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of Boc derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting potential as antimicrobial agents. -
Enzyme Inhibition :
Another study focused on the inhibition of enzymes related to inflammation. The compound was tested in vitro for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The results showed a dose-dependent inhibition pattern.
Table 1: Antimicrobial Activity of Boc Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Boc-Pyrrolidine | E. coli | 12 |
| Boc-Pyrrolidine | S. aureus | 15 |
| Boc-Derivative X | P. aeruginosa | 10 |
Table 2: Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Boc-Pyrrolidine | COX-1 | 5.2 |
| Boc-Pyrrolidine | COX-2 | 4.8 |
Pharmacokinetics and Toxicology
Preliminary studies suggest that the compound exhibits favorable pharmacokinetic properties, including moderate oral bioavailability and a reasonable half-life in plasma. Toxicological assessments indicate low acute toxicity, but further studies are warranted to evaluate chronic exposure effects.
Q & A
Q. What are the key synthetic routes for 1-(Tert-butoxycarbonyl)-3-propylpyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves: (i) Formation of the pyrrolidine ring via cyclization reactions. (ii) Introduction of the tert-butoxycarbonyl (Boc) group using Boc anhydride (e.g., di-tert-butyl dicarbonate) under basic conditions (e.g., NaHCO₃) to protect the amine . (iii) Propyl group incorporation via alkylation or nucleophilic substitution, often requiring catalysts like palladium or copper .
- Critical parameters: Temperature (0–25°C for Boc protection), solvent polarity (e.g., THF or DMF for alkylation), and reaction time (monitored via TLC/HPLC). Purification via recrystallization or column chromatography is essential to achieve >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound and verifying stereochemical purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm backbone structure and substituent positions. For stereochemistry, NOESY or ROESY can detect spatial proximity of protons .
- HPLC : Chiral columns (e.g., Chiralpak IA/IB) resolve enantiomers; retention time comparisons with standards validate stereochemical purity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (C₁₃H₂₃NO₄) and detects impurities .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer :
- The Boc group enhances solubility and stability during peptide coupling reactions. The propyl side chain may modulate lipophilicity, influencing blood-brain barrier penetration in CNS-targeted drugs .
- Example: Analogous Boc-protected pyrrolidines serve as intermediates for protease inhibitors (e.g., HCV NS3/4A inhibitors), validated via in vitro enzymatic assays .
Advanced Research Questions
Q. How does stereochemistry at the pyrrolidine ring impact biological activity, and how can enantioselective synthesis be optimized?
- Methodological Answer :
- Stereochemistry (e.g., 3R vs. 3S configurations) alters binding affinity to targets like G-protein-coupled receptors. For enantioselective synthesis:
(i) Use chiral auxiliaries (e.g., Evans oxazolidinones) during ring formation .
(ii) Asymmetric hydrogenation with Ru-BINAP catalysts achieves >90% enantiomeric excess (ee) . - Validation: X-ray crystallography of receptor-ligand complexes to correlate stereochemistry with activity .
Q. What computational strategies are recommended to predict the compound’s reactivity and interaction with biological targets?
- Methodological Answer :
- Quantum Mechanics (QM) : DFT calculations (e.g., B3LYP/6-31G*) model transition states for reactions like Boc deprotection .
- Molecular Dynamics (MD) : Simulate binding to receptors (e.g., µ-opioid receptor) using AMBER or GROMACS. Key metrics: Binding free energy (ΔG) and hydrogen-bonding networks .
- Machine Learning : Train models on PubChem data to predict solubility or metabolic stability .
Q. How can contradictory data in literature regarding the compound’s stability under acidic conditions be resolved?
- Methodological Answer :
- Controlled Experiments : Compare Boc deprotection kinetics in HCl (1M vs. 4M) using HPLC to quantify degradation products.
- Mechanistic Analysis : FT-IR or ¹H NMR to detect intermediate carbocation formation during acidolysis .
- Cross-Study Validation : Replicate conditions from conflicting studies (e.g., solvent effects in TFA vs. HCl ).
Q. What strategies improve the metabolic stability of this compound in preclinical studies?
- Methodological Answer :
- Structural Modifications : Replace propyl with cyclopropyl (reduces CYP450 oxidation) or introduce fluorine atoms (blocks metabolic hotspots) .
- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Adjust substituents based on half-life (t₁/₂) data .
Q. How can Design of Experiments (DoE) optimize reaction scalability while minimizing impurities?
- Methodological Answer :
- Factorial Design : Vary temperature, solvent (e.g., DCM vs. EtOAc), and catalyst loading to identify critical parameters.
- Response Surface Methodology (RSM) : Maximize yield and purity using software like MODDE. Example: 15% increase in yield by optimizing Boc protection pH .
Q. What role does the propyl group play in the compound’s physicochemical properties compared to fluorinated analogs?
- Methodological Answer :
Q. How can green chemistry principles be applied to the synthesis of this compound?
- Methodological Answer :
- Solvent Replacement : Switch THF to cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
- Catalyst Recycling : Use immobilized Pd nanoparticles on silica for alkylation, achieving 5 reaction cycles without yield loss .
- Waste Reduction : Employ continuous flow reactors to minimize solvent use by 40% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
